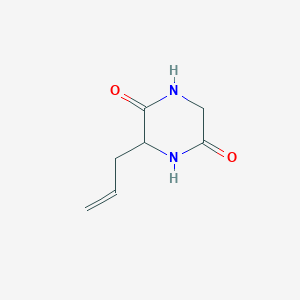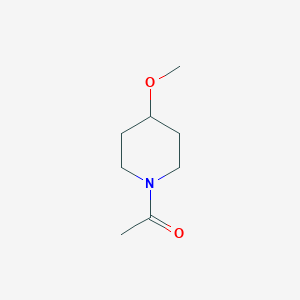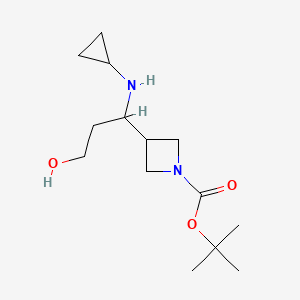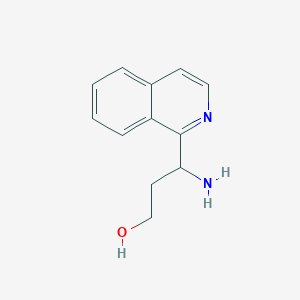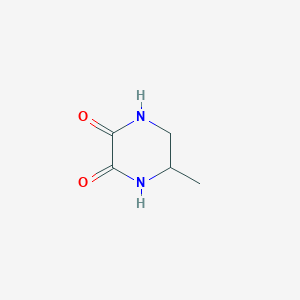
5-Methylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpiperazine-2,3-dione is a member of the class of diketopiperazines, which are cyclic dipeptides. This compound is characterized by a piperazine ring substituted by oxo groups at positions 2 and 3, and a methyl group at position 5. It has a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of piperazine derivatives . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxo groups and the nitrogen atoms in the piperazine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of diketopiperazine derivatives, while reduction reactions can produce piperazine derivatives with reduced oxo groups .
Scientific Research Applications
5-Methylpiperazine-2,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds In biology, it serves as a model compound for studying the structure and function of cyclic peptidesIn industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methylpiperazine-2,3-dione include other diketopiperazines such as 3-methylpiperazine-2,5-dione and 2,5-diketopiperazine . These compounds share a similar piperazine ring structure but differ in the position and type of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 5 and oxo groups at positions 2 and 3 make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93561-56-9 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-methylpiperazine-2,3-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-4(8)5(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
BMVSLYMESJMOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
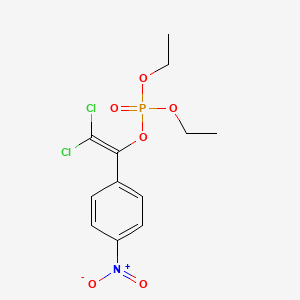
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
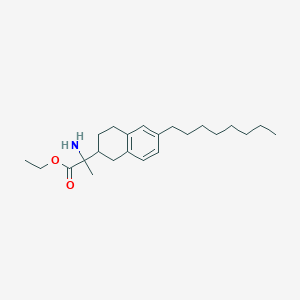
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
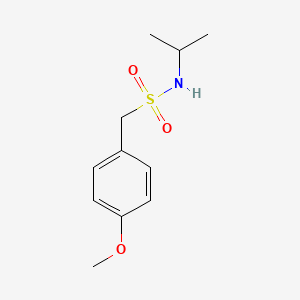
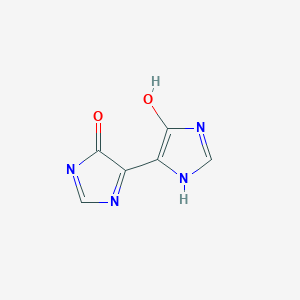
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
